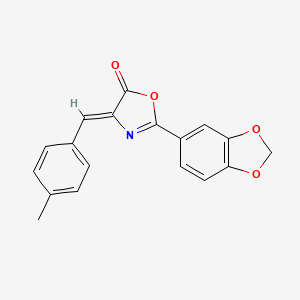
N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds closely related to N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-phenylurea involves multi-step reactions starting from specific precursors. For example, a study details the synthesis of a compound through a four-step reaction starting from ethyl 3-(4-trifluoromethylphenyl)-5-methyl-4-isoxazole carboxylic acid ester and 2-amino-4,6-dimethylpyrimidine, showcasing the complexity and intricacy involved in synthesizing these chemicals (Liang Fu-b, 2014).
Molecular Structure Analysis
The molecular structure of these compounds often features complex non-covalent interactions, such as hydrogen bonds and π-π interactions, which are crucial for their stability and biological activity. For instance, a study on a similar compound highlights the significance of intermolecular hydrogen bonds and π-π interactions in constructing the three-dimensional architecture of the compound, which in turn influences its biological behavior (Yan et al., 2008).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including intramolecular cyclization, which can alter their chemical structure and hence their properties and applications. An example includes the reaction of certain thioureas with acyl isothiocyanates leading to 1,3-thiazin-4-one derivatives, highlighting the reactive versatility of these compounds (I. Kulakov et al., 2014).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystal structure, play a significant role in determining the compound's applicability in different fields. These properties are meticulously studied using techniques like X-ray diffraction analysis, as seen in the synthesis of chiral compounds related to our compound of interest (Chen Si-haia, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability under various conditions, are essential for understanding the compound's potential uses. For instance, the reaction of similar thioureas with phenacyl bromides to yield trisubstituted thiazoles via a pyridyl shift demonstrates the chemical versatility and potential for functional modification of these compounds (D. Count, J. A. J. Jarvis, 1977).
科学的研究の応用
Herbicide Activity and Biological Effects
Studies have indicated that compounds structurally related to N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-phenylurea exhibit notable herbicidal activities. For instance, a study on the crystal structure and biological activities of a related compound showed it possesses definite herbicidal activity, suggesting potential for agricultural use in weed control (Yan et al., 2008). This highlights the potential for developing new herbicides based on modifying the core structure of N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-phenylurea.
Environmental Degradation and Remediation
Research into the environmental degradation of phenylurea herbicides has led to the development of bioremediation strategies. A study demonstrated the rapid mineralization of diuron, a phenylurea herbicide, by Variovorax sp. Strain SRS16, both in pure culture and within a two-member consortium, suggesting a pathway for the remediation of soils and waters contaminated with similar compounds (Sørensen et al., 2008). This research is crucial for understanding how to mitigate the environmental impact of such herbicides.
Modification for Unique Properties
Further research has explored the modification of similar compounds to enhance their properties. For example, the synthesis and study of a related compound's crystal structure and biological behaviors revealed insights into its NLO (Non-Linear Optical) properties and molecular docking, suggesting its potential in developing anticancer agents (K. Haruna et al., 2019). Such studies open avenues for utilizing these compounds beyond their traditional applications, including in medical and material sciences.
特性
IUPAC Name |
1-(2-chloro-4,6-dimethylpyridin-3-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-9-8-10(2)16-13(15)12(9)18-14(19)17-11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOKEJRVXHLRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1NC(=O)NC2=CC=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-methylisoxazol-5-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568000.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568012.png)
![3-isopropyl-N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568017.png)

![2-(2,3-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5568045.png)

![N'-(2-chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5568059.png)
![3-[(2-chlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5568069.png)
![8-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5568075.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5568085.png)
![3-nitro-1-phenoxydibenzo[b,f]oxepine](/img/structure/B5568088.png)
![2-(3,4-dimethoxyphenyl)-3-[(3-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5568093.png)
![N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568096.png)